molecular formula C14H18N2O3 B4999282 3-methyl-1-(4-methyl-3-nitrobenzoyl)piperidine

3-methyl-1-(4-methyl-3-nitrobenzoyl)piperidine

Cat. No. B4999282
M. Wt: 262.30 g/mol
InChI Key: NSNGORAKVHKEJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-(4-methyl-3-nitrobenzoyl)piperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as MNBMP and is synthesized through a complex process involving multiple steps.

Mechanism of Action

The mechanism of action of MNBMP involves the inhibition of dopamine uptake by binding to the dopamine transporter. This results in an increase in the concentration of dopamine in the synaptic cleft, which leads to an improvement in the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
MNBMP has been shown to have significant biochemical and physiological effects. Studies have shown that MNBMP can increase the levels of dopamine in the brain, which can lead to an improvement in the symptoms of Parkinson's disease. Additionally, MNBMP has been shown to have antioxidant properties, which makes it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

MNBMP has several advantages and limitations when used in lab experiments. One of the advantages of MNBMP is its ability to selectively inhibit dopamine uptake, which makes it a valuable tool for studying the role of dopamine in various physiological processes. However, one of the limitations of MNBMP is its complex synthesis process, which makes it difficult to obtain in large quantities.

Future Directions

There are several future directions for the use of MNBMP in scientific research. One potential direction is the development of MNBMP derivatives with improved pharmacological properties. Additionally, MNBMP may have potential applications in the treatment of other neurodegenerative diseases, such as Alzheimer's disease. Further research is required to fully understand the potential applications of MNBMP in scientific research.

Synthesis Methods

The synthesis of MNBMP involves the reaction of 4-methyl-3-nitrobenzoic acid with piperidine in the presence of a catalyst. The resulting product is then treated with methyl iodide to obtain the final product. The synthesis of MNBMP is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

MNBMP has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of MNBMP is in the field of neuroscience. Studies have shown that MNBMP can act as a potent inhibitor of dopamine uptake, which makes it a potential candidate for the treatment of Parkinson's disease.

properties

IUPAC Name

(4-methyl-3-nitrophenyl)-(3-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-10-4-3-7-15(9-10)14(17)12-6-5-11(2)13(8-12)16(18)19/h5-6,8,10H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNGORAKVHKEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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